molecular formula C18H17FN4OS2 B4652812 N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

Cat. No. B4652812
M. Wt: 388.5 g/mol
InChI Key: ZEOCYUCRGUCBFE-UHFFFAOYSA-N
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Description

The compound “N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-methylphenyl)urea” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Antimicrobial Agent

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound can be synthesized using various starting materials and has shown potent activity against bacterial strains such as E. coli, B. mycoides, and C. albicans. Some derivatives have outperformed others, indicating the potential for optimization in antimicrobial efficacy .

Antibacterial Activity

The antibacterial activity of 1,3,4-thiadiazole derivatives is noteworthy, particularly against strains like Klebsiella pneumoniae and Staphylococcus hominis. These compounds have been found to inhibit the growth of these bacteria, which is crucial given the rising concern over antibiotic resistance. The structure-activity relationship (SAR) of these derivatives can be further explored to enhance their antibacterial properties .

CT-DNA Binding Studies

These derivatives have also been studied for their interaction with calf thymus-DNA (CT-DNA). Understanding how these molecules bind to DNA can provide insights into their mechanism of action and potential applications in gene therapy or as a tool in molecular biology research .

Bioactive Molecule Synthesis

The compound’s core structure makes it an excellent candidate for the synthesis of bioactive molecules. Its reactivity allows for the creation of various nitrogen, oxygen, sulfur, and selenium-containing compounds, which can be used in pharmaceutical and industrial applications .

Pharmacological Research

Due to the presence of the N–C–S– moiety, 1,3,4-thiadiazole derivatives are assumed to exhibit a broad spectrum of pharmacological activities. Their aromaticity provides in vivo stability and low toxicity, making them suitable for further research in drug development .

Inhibitory Activity Against Plant Pathogens

Some 1,3,4-thiadiazole derivatives have shown inhibitory activity against plant pathogens like P. infestans. This opens up possibilities for their use in agricultural research to develop new fungicides or pesticides that can protect crops from diseases .

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c1-12-2-8-15(9-3-12)20-17(24)21-18-23-22-16(26-18)11-25-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCYUCRGUCBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

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